(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL

Description

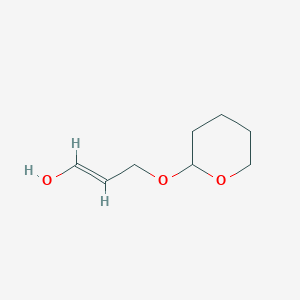

(1E)-3-(Oxan-2-yloxy)prop-1-en-1-ol is an enol ether derivative characterized by a trans-configured propenol backbone (1E stereochemistry) and a tetrahydropyran (oxane) ring substituent at the third carbon. Its structure combines a reactive α,β-unsaturated alcohol moiety with the steric and electronic effects of the oxane group. Key features include:

- Molecular Formula: C₈H₁₂O₃

- Functional Groups: Enol ether (C=O-C), secondary alcohol (-OH).

- Synthetic Relevance: Likely synthesized via nucleophilic substitution or coupling reactions involving oxane derivatives and propenol precursors.

- Applications: Potential intermediate in pharmaceuticals or agrochemicals due to its dual reactivity (enol ether for cycloadditions; alcohol for derivatization).

Properties

IUPAC Name |

(E)-3-(oxan-2-yloxy)prop-1-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-3-7-11-8-4-1-2-6-10-8/h3,5,8-9H,1-2,4,6-7H2/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZVYAMZNGATP-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC=CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)OC/C=C/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL typically involves the reaction of oxane derivatives with propen-1-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the enol group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL can undergo various chemical reactions, including:

Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL involves its interaction with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physical Property Comparison

*Estimated via group contribution methods.

Key Observations:

Reactivity: The oxane group in this compound likely reduces electrophilicity at the double bond compared to simpler enols like (E)-prop-1-en-1-ol (3b), which readily undergoes oxidation or dimerization .

Solubility : The oxane ring introduces moderate hydrophobicity, contrasting with highly polar analogues like propylene glycol.

Thermal Stability: Enol ethers are generally acid-labile; hydrolysis would yield oxane and propenol derivatives, analogous to thermal degradation pathways observed in e-cigarette liquids .

Reactivity and Functional Group Analysis

Table 2: Reactivity in Selected Conditions

Research Findings:

- Lumping Strategy: Compounds like this compound could be grouped with other enol ethers in reaction models due to shared hydrolysis pathways, reducing computational complexity .

- QSPR Models: Structural similarity to propenol derivatives allows predictive modeling of chromatographic retention indices (R² > 0.9 in constrained datasets) .

- DFT Insights : Exact-exchange functionals (e.g., Becke’s hybrid method ) and Lee-Yang-Parr correlation could predict thermochemical properties (e.g., bond dissociation energies) with <3 kcal/mol error.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.